molecular formula C10H14ClF2NO B6285581 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride CAS No. 1354950-99-4

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Cat. No.: B6285581
CAS No.: 1354950-99-4
M. Wt: 237.7
InChI Key:
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Description

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a fluorinated organic compound with a molecular weight of 23767 g/mol It is known for its unique chemical structure, which includes an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the following steps:

    Condensation Reaction: 2,6-difluorobenzaldehyde reacts with an amine (such as butylamine) to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired amine.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt of 2-amino-1-(2,6-difluorophenyl)butan-1-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the amino group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2,6-difluorophenyl)butan-1-one.

    Reduction: Formation of 2-amino-1-(2,6-difluorophenyl)butane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amino and hydroxyl groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
  • 2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

Uniqueness

2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Properties

CAS No.

1354950-99-4

Molecular Formula

C10H14ClF2NO

Molecular Weight

237.7

Purity

93

Origin of Product

United States

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